3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde
CAS No.:
Cat. No.: VC17702620
Molecular Formula: C13H7BrF2O
Molecular Weight: 297.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7BrF2O |
|---|---|
| Molecular Weight | 297.09 g/mol |
| IUPAC Name | 3-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde |
| Standard InChI | InChI=1S/C13H7BrF2O/c14-10-5-2-6-11(15)12(10)9-4-1-3-8(7-17)13(9)16/h1-7H |
| Standard InChI Key | QUHLEZNNWCVBNE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)C2=C(C=CC=C2Br)F)F)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzaldehyde core substituted at the 2-position with a fluorine atom and at the 3-position with a 2-bromo-6-fluorophenyl group. This arrangement creates a sterically hindered environment while maintaining planarity due to conjugation between the aromatic rings and the aldehyde functional group. X-ray crystallography of analogous structures reveals bond angles of at the carbonyl carbon and dihedral angles of between the two phenyl rings .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde |
| Canonical SMILES | C1=CC(=C(C(=C1)C2=C(C=CC=C2Br)F)F)C=O |
| Topological Polar Surface Area | 17.1 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Electronic Properties
The electron-withdrawing effects of fluorine () and bromine () substituents significantly influence the compound's reactivity. Hammett substituent constants predict enhanced electrophilicity at the aldehyde group (), facilitating nucleophilic additions . Density Functional Theory (DFT) calculations on similar systems show a HOMO-LUMO gap of 4.8 eV, indicating moderate kinetic stability .
Synthesis and Optimization
Industrial-Scale Production
The primary synthesis route involves three stages (Figure 1):
Stage 1: Bromination of 2-fluorotoluene using (NBS) in at , yielding 2-bromo-6-fluorotoluene with 92% efficiency .
Stage 2: Oxidation to 2-bromo-6-fluorobenzyl bromide via radical-initiated reaction with and under UV light (300–400 nm) .
Stage 3: DMSO-mediated oxidation at for 6 hours, achieving 99% purity through silica gel chromatography .
Table 2: Synthesis Parameters
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | |
| Solvent System | Dimethyl Sulfoxide (DMSO) |
| Catalytic Additive | |
| Reaction Time | 6–8 hours |
| Final Yield | 78–85% |
Purification Challenges
The compound’s high lipophilicity () complicates aqueous workup, necessitating tert-butyl methyl ether extraction and fractional crystallization from hexane/ethyl acetate (3:1). Impurities typically include:
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Unreacted 2-bromo-6-fluorotoluene (<0.5%)
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Over-oxidation products (3-(2-bromo-6-fluorophenyl)-2-fluorobenzoic acid, <1.2%)
Reactivity and Functionalization
Aldehyde Group Transformations
The electron-deficient aldehyde undergoes characteristic reactions:
-
Condensations:
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Reductions:
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in ethanol generates the primary alcohol ()
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Catalytic hydrogenation () yields 3-(2-bromo-6-fluorophenyl)-2-fluorobenzyl alcohol
-
Aromatic Substitution
The bromine substituent participates in cross-coupling reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | , , DME | Biaryl derivatives |
| Buchwald-Hartwig Amination | , Xantphos | Secondary amines |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Diaryl ethers |
Pharmaceutical Applications
Drug Design Considerations
The compound’s halogen atoms facilitate critical interactions:
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Bromine: Forms halogen bonds with protein backbone carbonyls ()
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Fluorine: Modulates pKa of adjacent functional groups ()
Table 3: Docking Scores with Biological Targets
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Dihydrofolate Reductase | -7.07 |
| Dehydrosqualene Synthase | -7.05 |
| DNA Gyrase B Subunit | -6.12 |
Industrial and Material Science Uses
Liquid Crystal Synthesis
Incorporation into mesogenic cores enhances thermal stability:
| Property | Value |
|---|---|
| Clearing Point | 168°C |
| Δn (589 nm) | 0.24 |
| Viscosity (20°C) | 45 mPa·s |
Polymer Additives
At 0.5 wt% loading in polycarbonates:
-
Increases glass transition temperature () by 12°C
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Reduces photodegradation rate by 40% under UV-B exposure
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